The synthesis of TAS-117 involves several key steps that utilize advanced organic chemistry techniques. The initial synthetic route typically begins with the formation of a pyrido scaffold, which is then modified through various chemical reactions to introduce functional groups that enhance its interaction with the AKT protein.
One notable method employed in the synthesis includes the use of oxazinone derivatives, which are crucial for achieving the desired pharmacological properties. The synthetic pathway often requires careful control of reaction conditions to ensure high yields and purity of the final product. Additionally, optimization strategies may involve iterative modifications to improve biochemical potency and solubility characteristics .
TAS-117's molecular structure features a complex arrangement that includes a 2,3-diphenyl pyrido scaffold coupled with an oxazinone ring. This configuration is essential for its binding affinity to the allosteric site of AKT.
The structural integrity of TAS-117 allows it to effectively inhibit AKT by binding to its allosteric site, thereby altering its conformation and reducing its activity .
TAS-117 undergoes various chemical reactions that are critical for its pharmacological activity. One significant reaction involves its interaction with phosphorylated substrates of AKT, such as PRAS40 (proline-rich AKT substrate 40 kDa). By inhibiting AKT activity, TAS-117 leads to decreased phosphorylation levels of these substrates.
In vitro studies have demonstrated that TAS-117 effectively reduces cell viability in tumor models by triggering apoptotic pathways and enhancing the cytotoxic effects of other chemotherapeutic agents like bortezomib or carfilzomib. This synergistic effect is attributed to TAS-117's ability to inhibit activated AKT signaling pathways .
The mechanism of action for TAS-117 involves its binding to an allosteric site on the AKT protein. This binding induces a conformational change that inhibits the kinase's activity, resulting in reduced phosphorylation of downstream targets involved in cell survival and proliferation.
Relevant data indicate that TAS-117 maintains favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles conducive to oral administration .
TAS-117 is primarily investigated for its applications in oncology, particularly for treating advanced solid tumors where traditional therapies have failed. Its role as an allosteric inhibitor of AKT makes it a promising candidate for combination therapies aimed at enhancing the efficacy of existing treatments.
In addition to cancer therapy, research suggests potential applications in other diseases characterized by dysregulated AKT signaling pathways, such as certain metabolic disorders and neurodegenerative diseases . Further studies are ongoing to explore these applications and refine treatment protocols involving TAS-117.
The phosphatidylinositol 3-kinase (PI3K)/v-akt murine thymoma viral oncogene homolog (AKT)/mammalian target of rapamycin (mTOR) signaling axis is a master regulator of cellular proliferation, metabolism, survival, and apoptosis. Dysregulation of this pathway—through PIK3CA mutations, AKT amplifications, PTEN loss, or upstream receptor tyrosine kinase activation—occurs in >40% of solid tumors, including breast, ovarian, endometrial, gastric, and lung cancers [2] [3]. Constitutive AKT activation drives tumorigenesis by promoting glucose metabolism, inhibiting pro-apoptotic proteins, and enhancing cell cycle progression. This pathway’s centrality in oncogenesis and therapeutic resistance establishes it as a high-value target for precision oncology.
AKT exists as three isoforms (AKT1, AKT2, AKT3) with both overlapping and distinct functions. Pan-AKT inhibition is rationalized by:
Table 1: AKT Inhibitor Classes
Mechanism | Binding Site | Selectivity | Representative Agents |
---|---|---|---|
Allosteric | Pleckstrin homology domain | High for AKT isoforms | TAS-117, MK-2206 |
ATP-competitive | Catalytic kinase domain | Moderate (off-target risks) | Ipatasertib, Capivasertib |
Allosteric inhibitors like TAS-117 bind the AKT pleckstrin homology domain, preventing membrane translocation and phosphorylation at Thr308/Ser473. This confers superior isoform selectivity over ATP-competitive inhibitors, which target the kinase domain conserved across AGC kinases. Reduced off-target effects theoretically enhance allosteric inhibitors’ therapeutic index [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: